N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide
Description
N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative featuring a furan-3-ylmethyl group and a 2-methoxyethyl substituent on the benzamide nitrogen, along with a 3-methoxy group on the benzene ring.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-19-9-7-17(11-13-6-8-21-12-13)16(18)14-4-3-5-15(10-14)20-2/h3-6,8,10,12H,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMZLKGOGZAQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety and the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted furans, reduced benzamides, and oxygenated derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s benzamide core is shared with several analogs, but its unique substitution pattern distinguishes it. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Observations
Electronic Effects :
- The 3-methoxy group on the benzene ring could donate electron density via resonance, altering reactivity compared to mepronil’s electron-withdrawing methyl group.
Biological Activity Hypotheses: Fenfuram’s fungicidal activity is linked to its furan ring, suggesting the target compound’s furan-3-ylmethyl group may confer similar agrochemical properties . The quinoline-sulfonamide analog () demonstrates how bulky substituents (e.g., quinoline) might target specific enzymes, implying that the target’s furan group could modulate receptor binding .
Synthetic Pathways: While direct synthesis data for the target compound is unavailable, highlights methods for benzamide synthesis via benzoyl chloride/acid reactions with amino alcohols, which may apply here .
Biological Activity
N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological mechanisms, and various biological activities supported by empirical data.
Chemical Structure and Synthesis
The compound features a furan ring, a benzamide moiety, and methoxy groups, which contribute to its unique properties. The synthesis typically involves:
- Formation of the Furan Ring : Through methods such as the Paal-Knorr synthesis.
- Attachment of the Benzamide Moiety : Achieved via amidation reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The furan and benzamide components are crucial for these interactions, potentially modulating pathways associated with cancer cell proliferation and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its antiproliferative activity against various cancer cell lines:
- IC50 Values : The concentration required for 50% inhibition varies across different cell lines, indicating selective activity:
- MCF-7 (breast cancer): IC50 = 3.1 µM
- HCT116 (colon cancer): IC50 = 4.4 µM
- HEK 293 (human embryonic kidney): IC50 = 5.3 µM
These results suggest that this compound exhibits promising selective cytotoxicity against certain cancer cells while showing lower activity against others .
Antioxidant Activity
The compound also demonstrates significant antioxidant properties, which are essential for mitigating oxidative stress in cells. The Ferric Reducing Antioxidant Power (FRAP) assay indicates that it effectively stabilizes DPPH radicals, showcasing its potential as an antioxidant agent .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM .
Data Summary Table
| Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Notes |
|---|---|---|---|
| Antiproliferative | MCF-7 | 3.1 | Selective against breast cancer |
| Antiproliferative | HCT116 | 4.4 | Colon cancer |
| Antiproliferative | HEK 293 | 5.3 | Human embryonic kidney |
| Antioxidant | - | - | Effective in FRAP assay |
| Antibacterial | Enterococcus faecalis | 8 | Selective Gram-positive activity |
Case Studies and Research Findings
- Study on Antiproliferative Activity : A comparative analysis with known agents like doxorubicin revealed that this compound exhibited lower solubility but comparable antiproliferative effects against certain cancer cell lines .
- Antioxidant Mechanism Exploration : Research indicated that the antioxidant activity correlates with reducing power, which is critical for therapeutic applications aimed at oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
